Ethylhexyl triazone

Description

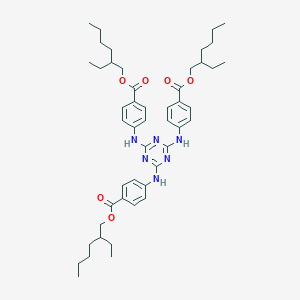

Structure

2D Structure

Properties

IUPAC Name |

2-ethylhexyl 4-[[4,6-bis[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H66N6O6/c1-7-13-16-34(10-4)31-58-43(55)37-19-25-40(26-20-37)49-46-52-47(50-41-27-21-38(22-28-41)44(56)59-32-35(11-5)17-14-8-2)54-48(53-46)51-42-29-23-39(24-30-42)45(57)60-33-36(12-6)18-15-9-3/h19-30,34-36H,7-18,31-33H2,1-6H3,(H3,49,50,51,52,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUMTYWKIBJSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)OCC(CC)CCCC)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H66N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868994 | |

| Record name | Ethylhexyl triazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88122-99-0, 116244-12-3 | |

| Record name | Ethylhexyl triazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88122-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl triazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088122990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uvinul T 150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116244123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl triazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15469 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylhexyl triazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-ethylhexyl)-4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, 1,1',1''-tris(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL TRIAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQN8R9SAK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethylhexyl Triazone

For Researchers, Scientists, and Drug Development Professionals

Ethylhexyl triazone, marketed as Uvinul T 150, is a highly effective oil-soluble UVB filter. Its large molecular structure contributes to its high photostability and strong affinity for skin keratin, making it a popular ingredient in modern sunscreen formulations. This document provides a detailed overview of its synthesis, focusing on the most common industrial methods, experimental protocols, and quantitative data.

Synthesis Pathways

The industrial synthesis of this compound primarily follows two main routes. The most prominently documented method involves a two-step process starting from melamine (B1676169) and p-chlorobenzoic acid. An alternative pathway utilizes cyanuric chloride and 2-ethylhexyl p-aminobenzoate.

Pathway 1: Melamine and p-Chlorobenzoic Acid Route

This pathway involves two key reactions: a trisubstitution reaction to form a triazine intermediate, followed by an esterification to yield the final product.

-

Step 1: Synthesis of 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H₃TATAB) Melamine undergoes a trisubstitution reaction with p-chlorobenzoic acid in the presence of a catalyst and a solvent mixture. The intermediate, H₃TATAB, precipitates and is isolated.[1][2][3]

-

Step 2: Esterification to this compound The H₃TATAB intermediate is then esterified with 2-ethylhexanol (isooctyl alcohol) in the presence of an acid catalyst to produce the crude this compound. The crude product is then purified through crystallization.[1]

Pathway 2: Cyanuric Chloride Route

This method involves the direct reaction of cyanuric chloride with 2-ethylhexyl p-aminobenzoate.[4][5][6][7] This reaction is typically carried out in a solvent such as xylene at elevated temperatures.[4][5][6]

Quantitative Data

The following table summarizes the quantitative data for the melamine and p-chlorobenzoic acid synthesis pathway, as reported in patent literature.[1][2]

| Step | Reactants | Molar Ratio (Melamine:p-Chlorobenzoic Acid) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (HPLC) |

| 1 | Melamine, p-Chlorobenzoic Acid | 1 : 3.1 - 3.3 | Sodium Carbonate | Acetone (B3395972), Water | 100 - 105 | 5 | ≥ 95 | ≥ 99 |

| 2 | H₃TATAB, Isooctyl Alcohol | 1 : 4 (H₃TATAB:Isooctyl Alcohol) | Sodium Pyrosulfate | Toluene (B28343) | 140 - 145 | Until completion | ≥ 92 | ≥ 99 |

| Overall | ≥ 88 |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via the melamine and p-chlorobenzoic acid route, based on publicly available patent documentation.[1][2]

Step 1: Synthesis of 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H₃TATAB)

-

Apparatus: A 2000 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.

-

Reagents:

-

Melamine: 63.10 g (0.50 mol)

-

Acetone: 300 mL

-

Water: 300 g

-

Sodium Carbonate: 90.10 g (0.85 mol)

-

p-Chlorobenzoic Acid: 246.60 g (1.58 mol)

-

Acetone: 300 mL (for dissolving p-chlorobenzoic acid)

-

-

Procedure:

-

To the four-necked flask, add melamine, 300 mL of acetone, water, and sodium carbonate. Stir the mixture at room temperature.

-

Dissolve the p-chlorobenzoic acid in 300 mL of acetone and add it to the dropping funnel.

-

Slowly add the p-chlorobenzoic acid solution to the reaction flask at room temperature. The temperature of the reaction mixture will gradually increase to reflux (approximately 100-105 °C).

-

After the addition is complete, maintain the reaction at reflux for 5 hours. Monitor the reaction progress by HPLC to ensure the residual amount of melamine is less than 0.05%.

-

After the reaction is complete, add 500 g of water to dilute the mixture.

-

Cool the mixture to 5 °C to precipitate the product.

-

Filter the precipitate by suction filtration and wash the filter cake with water until the filtrate is neutral.

-

Dry the solid to obtain 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H₃TATAB). The expected yield is approximately 96.84%.[2]

-

Step 2: Synthesis of this compound

-

Apparatus: A 2000 mL four-necked flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and reflux condenser.

-

Reagents:

-

H₃TATAB (from Step 1): 235.54 g (0.48 mol)

-

Isooctyl Alcohol (2-Ethylhexanol): 250.00 g (1.92 mol)

-

Toluene (or a mixture of recovered dimethylbenzene and isooctyl alcohol): 300 mL

-

Sodium Pyrosulfate: 30 g

-

-

Procedure:

-

To the four-necked flask, add the H₃TATAB, isooctyl alcohol, toluene (or recovered solvent mixture), and sodium pyrosulfate.

-

Heat the mixture to reflux (approximately 140-145 °C) and collect the water generated during the reaction using the Dean-Stark trap.

-

Continue the reaction until the H₃TATAB is completely consumed (monitor by a suitable method, e.g., TLC or HPLC).

-

Cool the reaction mixture to 90 °C.

-

Perform an alkaline wash followed by a water wash.

-

Separate the organic phase and remove the toluene and excess isooctyl alcohol by vacuum distillation to obtain the crude this compound.

-

The crude product is then purified by crystallization. A common method involves dissolving the crude product in a hot solvent mixture (e.g., methanol/cyclohexane) and then cooling to induce crystallization.[1]

-

Filter the crystals and dry them to obtain the final this compound product. The expected two-step total yield is around 90.93%.[1]

-

Mandatory Visualizations

Synthesis Pathway of this compound (Melamine Route)

Caption: Synthesis of this compound from Melamine.

Experimental Workflow for the Synthesis of H₃TATAB

Caption: Workflow for H₃TATAB Synthesis.

References

- 1. CN105061345A - Synthesis method of UV absorbent this compound - Google Patents [patents.google.com]

- 2. Synthesis method of UV absorbent this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. Page loading... [guidechem.com]

- 4. CN116178291A - this compound product and method for preparing same - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. PROCESS FOR THE PREPARATION OF S-TRIAZINE COMPOUNDS - Patent 2688875 [data.epo.org]

- 7. EP1483250B1 - Method for producing the tautomeric form (i) of 2, 4, 6-trianilino-p- (carbo-2'-ethylhexyl-1'-oxy)-1, 3, 5-triazine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethylhexyl Triazone

Ethylhexyl triazone, a highly effective UVB absorber, is a key ingredient in a wide array of sunscreen and cosmetic formulations. Its popularity among researchers, scientists, and drug development professionals stems from its high photostability and efficacy at low concentrations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with quantitative data, experimental methodologies, and visual representations to facilitate a deeper understanding of its behavior.

Chemical Identity and Structure

This compound, chemically known as 4,4',4''-(1,3,5-Triazine-2,4,6-triyltriimino)trisbenzoic acid tris(2-ethylhexyl) ester, is a large organic molecule with a molecular weight of 823.07 g/mol and a chemical formula of C₄₈H₆₆N₆O₆.[1][2][3] Its structure is characterized by a central triazine ring, which is key to its UV-absorbing capabilities.[4]

Tabulated Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound for easy reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄₈H₆₆N₆O₆ | [1][3] |

| Molecular Weight | 823.07 g/mol | [2][3] |

| Appearance | Pale yellow viscous liquid or white to off-white powder | [4][5] |

| Melting Point | 128 - 132 °C | [1][2][6] |

| Boiling Point | >300°C (decomposes) | |

| Flash Point | >200 °C | [7] |

Table 2: Solubility and Partitioning

| Property | Value | Reference(s) |

| Solubility in Water | Insoluble | [4] |

| Solubility in Oils | Soluble | |

| Solubility in Organic Solvents | Soluble in oils and organic solvents such as ethanol (B145695), isopropanol, and DMSO. Freely soluble in Acetone. | [4][8][9] |

| logP (o/w) | 14.5 (estimated) | [10] |

| pKa | 1.22 (predicted) | [11] |

Table 3: Spectroscopic Properties

| Property | Value | Reference(s) |

| UV Absorption Maximum (λmax) | ~314 nm | [4][12] |

| Specific Absorbance (1%, 1cm, @314 nm) | Min 1500 | [5] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of active pharmaceutical ingredients and cosmetic filters are typically found in pharmacopeias or specialized analytical chemistry literature. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the powdered this compound is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Measurement of UV-Visible Absorption Spectrum

The UV-Visible absorption spectrum is crucial for characterizing the efficacy of a UV filter. A double-beam UV-Visible spectrophotometer is typically employed for this measurement.

-

Solution Preparation: A standard solution of this compound of a known concentration is prepared in a suitable solvent, such as ethanol or dioxane.[8]

-

Spectrophotometer Setup: The spectrophotometer is calibrated using a blank solvent.

-

Spectral Acquisition: The absorbance of the sample solution is measured over the UV range (typically 200-400 nm). The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.

The following diagram illustrates a generalized workflow for this process.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a standard method for assessing the purity of this compound and quantifying it in formulations.[13][14] A typical setup involves a C18 reversed-phase column with UV detection.[13]

-

Mobile Phase Preparation: A suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, is prepared and degassed.[13]

-

Standard and Sample Preparation: Standard solutions of this compound at various concentrations and a solution of the sample being tested are prepared in the mobile phase.

-

Chromatographic Run: The standard and sample solutions are injected into the HPLC system.

-

Data Analysis: The retention time of the peak corresponding to this compound is used for identification. The peak area is used for quantification by comparing it to the calibration curve generated from the standards.

Stability and Storage

This compound is noted for its high photostability, meaning it does not readily degrade upon exposure to UV radiation, a critical property for a sunscreen agent.[4] It is also stable under normal storage conditions. For optimal shelf life, it should be stored in a cool, dry place at a temperature between 5–30°C in tightly sealed containers, protected from moisture and strong oxidizing agents.[4]

Mechanism of Action as a UV Filter

As an organic UV filter, this compound functions by absorbing high-energy UVB radiation.[15] Upon absorption of a photon, an electron within the molecule is excited to a higher energy state. The molecule then rapidly dissipates this energy, primarily as heat, as the electron returns to its ground state, thus preventing the harmful UV radiation from reaching the skin.[15] This efficient energy dissipation mechanism, occurring on an ultrafast timescale, allows a single molecule to undergo numerous absorption-recovery cycles, contributing to its high efficacy and photostability.[13][16]

The primary deactivation pathway after UV-B irradiation involves ultrafast internal conversion from the initially excited state, coupling to the ground state via a conical intersection.[13][16]

References

- 1. specialchem.com [specialchem.com]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. This compound | C48H66N6O6 | CID 159201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]

- 5. This compound - BELGUARD EHT - Belchem [belchem.com]

- 6. This compound CAS 88122-99-0 - Buy EHT, 88122-99-0, this compound Product on Shanghai Sunwise Chemical Co., Ltd [sunwisechem.com]

- 7. This compound | CAS#:88122-99-0 | Chemsrc [chemsrc.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 10. echemi.com [echemi.com]

- 11. This compound | 88122-99-0 [chemicalbook.com]

- 12. This compound (Explained + Products) [incidecoder.com]

- 13. This compound | 88122-99-0 | Benchchem [benchchem.com]

- 14. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cosmileeurope.eu [cosmileeurope.eu]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the UV Absorption Spectrum of Ethylhexyl Triazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhexyl triazone, also known as Uvinul T 150, is a highly effective and photostable organic UVB filter extensively used in sunscreen and other personal care products.[1][2] Its primary function is to absorb harmful UVB radiation, thereby protecting the skin from sun damage.[3] This technical guide provides a comprehensive overview of the UV absorption spectrum of this compound, including quantitative data, detailed experimental protocols for its measurement, and a visualization of its photodeactivation pathway and analytical workflow.

Physicochemical Properties

This compound is an oil-soluble, odorless, and colorless powder.[4][5] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Benzoic acid, 4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tris(2-ethylhexyl) ester | [5] |

| CAS Number | 88122-99-0 | [6] |

| Molecular Formula | C48H66N6O6 | [1] |

| Molecular Weight | 823.07 g/mol | [4] |

UV Absorption Properties

This compound is characterized by its strong absorption in the UVB range (280-320 nm), with a maximum absorption peak (λmax) at approximately 314 nm.[1][7] This makes it one of the most potent UVB absorbers available for cosmetic formulations.[1] The absorption spectrum is slightly influenced by the solvent used. For instance, in dioxane, the λmax is around 311 nm, while in methanol, it is approximately 313 nm.[8]

Quantitative Absorption Data

The efficiency of a UV filter is quantified by its molar extinction coefficient (ε) or its specific extinction (E1%1cm). For this compound, the specific extinction is notably high, allowing for high Sun Protection Factor (SPF) values at low concentrations.[6][9]

| Parameter | Value | Solvent | Wavelength (nm) | Reference |

| λmax | ~314 | Ethanol (B145695) | 314 | [1][7] |

| ~311 | Dioxane | 311 | [8] | |

| ~313 | Methanol | 313 | [8] | |

| Specific Extinction (E1%1cm) | ≥ 1500 | Ethanol | 314 | [10][11] |

Experimental Protocol: Measurement of UV Absorption Spectrum

This section provides a detailed methodology for determining the UV absorption spectrum of this compound using a UV-Vis spectrophotometer.

Materials and Equipment

-

This compound powder (analytical standard)

-

Ethanol (spectroscopic grade)

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Analytical balance

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure

-

Preparation of Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh 100 mg of this compound powder using an analytical balance.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add a small amount of spectroscopic grade ethanol and sonicate for 15-20 minutes to ensure complete dissolution.[2]

-

Once dissolved, fill the flask to the mark with ethanol and mix thoroughly.

-

-

Preparation of Working Solutions:

-

Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer (e.g., 1, 2, 5, 10, 15 µg/mL).

-

For example, to prepare a 10 µg/mL solution, pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with ethanol.

-

-

Spectrophotometric Measurement:

-

Set the UV-Vis spectrophotometer to scan a wavelength range of 250 nm to 450 nm.[2]

-

Use spectroscopic grade ethanol as the blank to zero the instrument.

-

Fill a quartz cuvette with one of the working solutions and place it in the sample holder.

-

Record the absorbance spectrum.

-

Repeat the measurement for each of the prepared working solutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

To determine the specific extinction (E1%1cm), prepare a 1% (w/v) solution and measure its absorbance at the λmax in a 1 cm cuvette.

-

To determine the molar extinction coefficient (ε), plot a calibration curve of absorbance versus concentration (in mol/L). The slope of the line will be the molar extinction coefficient according to the Beer-Lambert law (A = εcl).

-

Photodeactivation Pathway

Upon absorbing UVB radiation, this compound undergoes a series of photophysical processes to dissipate the absorbed energy and return to its ground state, ensuring its high photostability.[2][7] This process primarily involves transitions between its electronic singlet (S) and triplet (T) states. The main deactivation pathway is believed to be through ultrafast internal conversion from an initially photoexcited state, allowing for multiple absorption and recovery cycles.[7] A simplified Jablonski-style diagram illustrating this photodeactivation mechanism is presented below.

Experimental Workflow for UV-Vis Analysis

The following diagram outlines the typical experimental workflow for analyzing the UV absorption of a sunscreen product containing this compound.

Conclusion

This compound stands out as a superior UVB filter due to its high absorption capacity centered at 314 nm and its excellent photostability. The provided experimental protocol offers a robust method for researchers to accurately characterize its UV absorption profile. Understanding the photodeactivation pathway is crucial for appreciating its stability and for the development of advanced sunscreen formulations. This technical guide serves as a valuable resource for professionals in the fields of dermatological research, cosmetic science, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. vernier.com [vernier.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new approach for the determination of sunscreen levels in seawater by ultraviolet absorption spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photoexcited triplet states of UV-B absorbers: this compound and diethylhexylbutamido triazone - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. zxchem.com [zxchem.com]

Ethylhexyl Triazone: A Comprehensive Technical Guide to its UV Filtering Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylhexyl triazone, a highly effective and photostable organic UV filter, plays a pivotal role in modern sun care formulations. This technical guide provides an in-depth analysis of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways. Its primary function lies in the absorption of high-energy UVB radiation, followed by the rapid and efficient dissipation of this energy, thereby preventing it from reaching and damaging the skin. This document consolidates critical data on its physicochemical properties, UV absorption characteristics, and safety profile, offering a valuable resource for formulation scientists and researchers in the field of dermatology and cosmetic science.

Physicochemical and UV Absorption Properties

This compound is a large, oil-soluble molecule, which contributes to its low skin penetration potential. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Tris(2-ethylhexyl) 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(azanediyl))tribenzoate | [1] |

| INCI Name | This compound | [1] |

| CAS Number | 88122-99-0 | [1] |

| Molecular Formula | C₄₈H₆₆N₆O₆ | [1] |

| Molecular Weight | 823.07 g/mol | [1] |

| Appearance | White to light yellow powder | [2] |

| Solubility | Oil-soluble | [3] |

| Peak UV Absorption (λmax) | ~314 nm in ethanol | [1][4] |

| Specific Extinction (E 1%/1cm) | ≥ 1500 at 314 nm in ethanol | [2][5] |

Core Mechanism of Action: UV Absorption and Energy Dissipation

The primary mechanism of action of this compound as a UV filter is its ability to absorb harmful UVB radiation and dissipate the absorbed energy through photophysical processes, thereby preventing the UV photons from penetrating the skin and causing cellular damage. The process can be broken down into the following key steps:

-

UVB Photon Absorption: The chromophores within the this compound molecule absorb photons of UVB radiation, causing the molecule to transition to an electronically excited state.

-

Energy Dissipation: The excited molecule rapidly returns to its ground state, releasing the absorbed energy primarily as heat. This process is highly efficient and occurs on an ultrafast timescale, allowing a single molecule to absorb multiple UV photons without undergoing significant degradation.

-

Photostability: this compound is renowned for its high photostability, meaning it can undergo numerous absorption-dissipation cycles without significant chemical breakdown. This ensures sustained protection over the duration of sun exposure.

Figure 1: Mechanism of UV absorption and energy dissipation by this compound.

Interaction with Skin and Mitigation of UV-Induced Signaling Pathways

UV radiation triggers a cascade of signaling pathways in skin cells, primarily keratinocytes, which can lead to inflammation, premature aging, and carcinogenesis. By absorbing UVB radiation, this compound effectively prevents the initiation of these damaging pathways.

When UVB radiation penetrates the skin, it can cause direct DNA damage, leading to the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), and can also generate reactive oxygen species (ROS). This damage activates stress-response pathways, including the p53 and mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways can result in the production of inflammatory cytokines and matrix metalloproteinases (MMPs), which degrade collagen and elastin, contributing to photoaging.

This compound, by blocking the initial insult of UVB radiation, prevents the activation of these downstream signaling cascades.

Figure 2: Mitigation of UV-induced signaling pathways by this compound.

Experimental Protocols

In Vivo Sun Protection Factor (SPF) Determination (Based on ISO 24444:2019)

This protocol outlines the standardized method for the in vivo determination of the Sun Protection Factor (SPF) of a sunscreen product.[6][7][8][9][10][11]

Objective: To determine the level of protection a sunscreen product provides against erythema (sunburn) induced by UV radiation.

Methodology:

-

Subject Selection: A panel of human volunteers with skin phototypes I, II, and III is selected. The individual typology angle (ITA°) of each subject is determined to ensure a suitable panel composition.[9]

-

Test Sites: Small, well-defined areas of skin on the subjects' backs are marked for testing.

-

Product Application: The sunscreen product is applied evenly to the designated test sites at a concentration of 2 mg/cm².[8] A separate site is left unprotected as a control.

-

UV Exposure: A xenon arc solar simulator, with a defined and known spectral output, is used to irradiate the test sites with a series of incremental UV doses.[6]

-

Erythema Assessment: 16 to 24 hours after UV exposure, the test sites are visually assessed by a trained evaluator for the presence of a minimal erythemal dose (MED), which is the lowest UV dose that produces the first perceptible reddening of the skin.[6]

-

SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin (MEDp) to the MED on unprotected skin (MEDu).

Figure 3: Experimental workflow for in vivo SPF determination (ISO 24444).

In Vitro 3T3 NRU Phototoxicity Test (Based on OECD TG 432)

This protocol describes the in vitro method for assessing the phototoxic potential of a substance.[12][13][14][15]

Objective: To determine if a substance becomes cytotoxic in the presence of UV light.

Methodology:

-

Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to form a monolayer in 96-well plates.[14]

-

Test Substance Application: The cells are treated with a range of concentrations of the test substance (this compound). Two identical sets of plates are prepared.

-

UV Irradiation: One set of plates is exposed to a non-cytotoxic dose of UVA radiation (typically 5 J/cm²), while the other set is kept in the dark as a control.[7]

-

Incubation: Both sets of plates are incubated for 24 hours.

-

Cell Viability Assessment: Cell viability is determined using the neutral red uptake (NRU) assay. Neutral red is a vital dye that is absorbed by viable cells. The amount of dye absorbed is proportional to the number of living cells.

-

Data Analysis: The concentration of the test substance that causes a 50% reduction in cell viability (IC50) is determined for both the irradiated and non-irradiated conditions. A Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values. A significant difference between the two indicates a phototoxic potential.

Figure 4: Experimental workflow for the 3T3 NRU phototoxicity test (OECD 432).

In Vivo Skin Penetration by Tape Stripping

This protocol provides a general outline for assessing the penetration of a topically applied substance into the stratum corneum using the tape stripping technique.[16][17][18][19][20]

Objective: To quantify the amount of a substance that has penetrated into the different layers of the stratum corneum.

Methodology:

-

Product Application: The sunscreen formulation containing this compound is applied to a defined area of the skin (e.g., the forearm) of human volunteers.

-

Tape Stripping: After a specified period, adhesive tapes are sequentially applied to the treated skin area with uniform pressure and then removed. Each tape strip removes a layer of the stratum corneum.

-

Extraction: The amount of this compound on each tape strip is extracted using a suitable solvent.

-

Quantification: The concentration of this compound in the solvent is quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Penetration Profile: The amount of this compound found on each successive tape strip provides a profile of its penetration into the stratum corneum.

Figure 5: Experimental workflow for in vivo skin penetration analysis by tape stripping.

Conclusion

This compound stands out as a premier UVB filter due to its exceptional photostability and high absorption capacity in the UVB range. Its large molecular size limits skin penetration, enhancing its safety profile for topical applications. The core mechanism of action, centered on the efficient absorption of UVB radiation and its subsequent dissipation as heat, effectively prevents the initiation of detrimental cutaneous signaling pathways. The standardized experimental protocols detailed herein provide a robust framework for the evaluation of its efficacy and safety, reinforcing its position as a cornerstone ingredient in the development of advanced sun protection products. Further research focusing on the complete UV absorption spectrum and quantitative photodegradation kinetics would provide an even more comprehensive understanding of this important UV filter.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. es.uvfilterspecialist.com [es.uvfilterspecialist.com]

- 3. This compound | CAS#:88122-99-0 | Chemsrc [chemsrc.com]

- 4. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. ISO 24444:2019— In Vivo Determination of SPF - The ANSI Blog [blog.ansi.org]

- 7. iivs.org [iivs.org]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. SUNCERT [suncert.fr]

- 10. Standard - Cosmetics - Sun protection test methods - In vivo determination of the sun protection factor (SPF) - Amendment 1 (ISO 24444:2019/Amd 1:2022) SS-EN ISO 24444:2020/A1:2022 - Swedish Institute for Standards, SIS [sis.se]

- 11. A Guide to the Requirements and Changes to ISO 24444:2019 – In Vivo Determination of the Sun Protection Factor (SPF) | SGS Vietnam [sgs.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. In vitro phototoxicity test 3T3 NRO - OECD 432 - YesWeLab. [yeswelab.fr]

- 16. Tape Stripping Method in Dermatological and Pharmacological Research: Evaluating Fresh and Frozen-Thawed Porcine Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. The tape stripping procedure--evaluation of some critical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. inderocro.com [inderocro.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Properties of Ethylhexyl Triazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhexyl triazone, a prominent organic ultraviolet (UV) filter, is a cornerstone in the formulation of modern sun care products. Its efficacy in absorbing UVB radiation, coupled with its high photostability, makes it a subject of significant interest in dermatological and cosmetic research. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical methodologies pertaining to this compound. Detailed experimental protocols for its synthesis and analysis are presented, alongside methods for evaluating its performance as a UV filter. This document aims to serve as a critical resource for researchers and professionals involved in the development and analysis of photoprotective agents.

Molecular Structure and Identification

This compound, chemically known as 2,4,6-Trianilino-(p-carbo-2'-ethylhexyl-1'-oxy)-1,3,5-triazine, is a large, symmetrical molecule with a triazine core. This core structure is fundamental to its UV-absorbing properties. The molecule's high molecular weight contributes to its low skin penetration potential.

| Identifier | Value |

| Chemical Name | 2,4,6-Trianilino-(p-carbo-2'-ethylhexyl-1'-oxy)-1,3,5-triazine[1] |

| INCI Name | This compound[2] |

| CAS Number | 88122-99-0[1] |

| EC Number | 402-070-1[1] |

| Synonyms | Octyl triazone, Uvinul T 150[3] |

| Molecular Formula | C₄₈H₆₆N₆O₆[1][4] |

| Molecular Weight | 823.07 g/mol [5] |

Molecular Structure:

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white or pale yellow powder.[1] It is an oil-soluble substance and is practically insoluble in water.[6] This lipophilicity contributes to its excellent water resistance in sunscreen formulations.

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to off-white or light yellow powder | [1][5] |

| Melting Point | 128-132 °C | [1] |

| Solubility | Insoluble in water; Soluble in cosmetic oils and organic solvents | [6] |

| LogP | 12.6 | |

| pKa | Not applicable |

Solubility in Cosmetic Emollients

The solubility of this compound in various cosmetic emollients is a critical factor for formulation development.

| Emollient | INCI Name | Solubility (wt. % at 25 °C) |

| Cetiol® B | Dibutyl Adipate | 16.0 |

| Uvinul® MC 80 | Ethylhexyl Methoxycinnamate | 14.0 |

| Cetiol® OE | Dicaprylyl Ether | 12.0 |

| Cetiol® A | Hexyl Laurate | 10.0 |

| Cetiol® 868 | Ethylhexyl Stearate | 8.0 |

| Myritol® 318 | Caprylic/Capric Triglyceride | 6.0 |

| Cetiol® SN | Cetearyl Isononanoate | 5.0 |

| C12-15 Alkyl Benzoate | C12-15 Alkyl Benzoate | 4.4 |

| Uvinul® N 539 T | Octocrylene | 4.2 |

| Isopropyl Palmitate | Isopropyl Palmitate | 3.4 |

| Ethanol (B145695) (99.8%) | Alcohol | 1.3 (at 21 °C) |

Data sourced from a BASF technical information sheet for Uvinul® T 150.

Spectroscopic Data

UV-Visible Spectroscopy: this compound is a highly effective UVB absorber with a maximum absorption peak (λmax) at approximately 314 nm in ethanol.[1][2]

Infrared (IR) Spectroscopy: While a detailed spectrum with peak assignments is not readily available in the public domain, the FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in its structure. These would include:

-

N-H stretching from the secondary amine groups in the anilino substituents.

-

C=O stretching from the ester carbonyl groups.

-

C-O stretching from the ester linkages.

-

C=N and C-N stretching from the triazine ring.

-

Aromatic C=C stretching from the phenyl rings.

-

Aliphatic C-H stretching from the ethylhexyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed and assigned ¹H and ¹³C NMR spectra for this compound are not widely published. However, based on its structure, the following proton and carbon environments would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons on the phenyl rings, the N-H protons of the anilino groups, and the various aliphatic protons of the three ethylhexyl chains (methyl, methylene, and methine protons).

-

¹³C NMR: Resonances for the carbon atoms of the triazine ring, the aromatic carbons of the phenyl rings, the carbonyl carbons of the ester groups, and the aliphatic carbons of the ethylhexyl chains. A ¹³C NMR spectrum is available on PubChem.[4]

Mechanism of Action as a UV Filter

This compound functions as a chemical sunscreen by absorbing high-energy UVB radiation.[6] Upon absorption of a photon of UV light, the molecule is promoted to an excited electronic state. It then rapidly returns to its ground state, dissipating the absorbed energy primarily as heat. This process prevents the harmful UV radiation from reaching the skin and causing cellular damage. Recent studies using ultrafast transient absorption spectroscopy suggest that the photodeactivation mechanism involves an ultrafast internal conversion from the initially photoexcited state, which allows for multiple absorption and recovery cycles, contributing to its high photostability.

Caption: UV Absorption and Energy Dissipation by this compound.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported, often involving a multi-step process. A common approach involves the reaction of cyanuric chloride with 2-ethylhexyl 4-aminobenzoate (B8803810) or the reaction of melamine (B1676169) with p-chlorobenzoic acid followed by esterification with 2-ethylhexanol.[7][8]

Example Laboratory-Scale Synthesis:

This protocol is a generalized representation based on published patent literature and should be adapted and optimized for specific laboratory conditions.

Caption: General Synthesis Workflow for this compound.

Detailed Methodology:

-

Step 1: Synthesis of 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (Intermediate).

-

In a multi-necked flask equipped with a stirrer, condenser, and dropping funnel, charge melamine, a suitable solvent (e.g., 1,4-dioxane (B91453) or acetone), water, and a catalyst (e.g., sodium carbonate).[7]

-

Stir the mixture at room temperature.

-

Dissolve p-chlorobenzoic acid in a solvent (e.g., acetone) and add it dropwise to the reaction mixture.[7]

-

Heat the reaction mixture to reflux (temperature may vary depending on the solvent, e.g., 56-60 °C or 100-105 °C) and maintain for several hours (e.g., 5 hours), monitoring the reaction progress by a suitable analytical technique (e.g., HPLC).[7]

-

After completion, cool the mixture and dilute with water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to obtain the intermediate.[7]

-

-

Step 2: Esterification to form this compound.

-

In a suitable reactor, combine the intermediate from Step 1, 2-ethylhexanol, a solvent (e.g., toluene), and an acid catalyst (e.g., p-toluenesulfonic acid or sodium pyrosulfate).

-

Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base.

-

Wash the organic phase with water.

-

Remove the solvent and excess 2-ethylhexanol by vacuum distillation to obtain the crude this compound.

-

-

Step 3: Purification.

-

Dissolve the crude product in a suitable solvent (e.g., a mixture of ethanol and water) at an elevated temperature.

-

Cool the solution slowly to induce crystallization.

-

Filter the crystals, wash with a cold solvent, and dry under vacuum to yield pure this compound.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the quantitative analysis of this compound in cosmetic formulations.[9][10][11]

Typical HPLC Parameters:

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., Symmetry Shield® C18, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of ethanol and acidified water |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Detector | UV detector |

| Detection Wavelength | Multi-wavelength detection according to the absorption maxima of the analytes, or specifically at ~314 nm for this compound |

Sample Preparation:

-

Accurately weigh a sample of the cosmetic product.

-

Disperse the sample in a suitable solvent (e.g., methanol (B129727) or a mixture of DMF and ethanol).

-

Use sonication to ensure complete extraction of the UV filters.

-

Centrifuge the sample to remove any undissolved excipients.

-

Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.

Method Validation: The HPLC method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

In Vitro Sun Protection Factor (SPF) Determination

The in vitro SPF of a sunscreen formulation containing this compound can be determined by measuring the UV transmittance through a thin film of the product applied to a substrate.[12][13][14][15]

General Protocol:

-

Substrate: Use a roughened polymethylmethacrylate (PMMA) plate as the substrate.

-

Sample Application: Apply a precise amount of the sunscreen formulation (e.g., 1.2-1.3 mg/cm²) evenly onto the PMMA plate.

-

Drying: Allow the film to dry and form a stable layer.

-

UV Transmittance Measurement: Use a spectrophotometer equipped with an integrating sphere to measure the transmittance of UV radiation through the sample-coated plate from 290 to 400 nm at 1 nm intervals.

-

SPF Calculation: The in vitro SPF is calculated from the transmittance data using a specific equation that takes into account the erythemal effectiveness spectrum and the solar spectral irradiance.

Photostability Testing

Photostability testing is crucial to ensure that this compound maintains its UV-absorbing capacity upon exposure to light. The testing should follow the principles outlined in the ICH Q1B guideline.[16][17][18][19][20]

Experimental Setup:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., ethanol) or incorporate it into a representative formulation.

-

Light Source: Use a light source that provides a combination of visible and UVA light, with the output calibrated according to ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Exposure: Expose the samples to the light source for a defined period. A control sample should be kept in the dark at the same temperature.

-

Analysis: After exposure, analyze the samples and the control using a validated stability-indicating analytical method (e.g., HPLC) to determine the remaining concentration of this compound and to detect any degradation products.

Conclusion

This compound is a highly effective and photostable UVB filter that plays a vital role in modern sun care formulations. Its well-characterized molecular structure and physicochemical properties, particularly its high lipophilicity and strong UV absorption in the UVB range, make it an indispensable ingredient for achieving high SPF values with excellent water resistance. The synthesis and analytical methods described in this guide provide a framework for researchers and professionals to work with this important compound. Further research into its synergistic effects with other UV filters and its long-term impact on skin health will continue to be of great interest to the scientific community.

References

- 1. This compound - BELGUARD EHT - Belchem [belchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Descrizione [tiiips.com]

- 4. This compound | C48H66N6O6 | CID 159201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS 88122-99-0 EHT - Chemical Supplier Unilong [unilongindustry.com]

- 6. This compound: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]

- 7. Synthesis method of UV absorbent this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. specialchem.com [specialchem.com]

- 13. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 17. q1scientific.com [q1scientific.com]

- 18. caronscientific.com [caronscientific.com]

- 19. iagim.org [iagim.org]

- 20. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Solubility of Ethylhexyl Triazone in Cosmetic Oils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ethylhexyl Triazone, a highly effective oil-soluble UVB filter, in a variety of cosmetic oils and emollients. Understanding the solubility of this crystalline UV filter is paramount for formulating stable, efficacious, and aesthetically pleasing sunscreen and personal care products. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for the solubilization process.

Executive Summary

This compound, also known as Uvinul T 150, is a high-performance UVB absorber characterized by its excellent photostability and high specific extinction.[1] As a crystalline powder, its incorporation into cosmetic formulations necessitates dissolution in the oil phase.[2] The extent of its solubility in different cosmetic emollients directly impacts the achievable Sun Protection Factor (SPF), formulation stability, and sensory profile. This guide serves as a critical resource for formulation scientists and researchers by consolidating key solubility data and methodologies.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the polarity and chemical structure of the cosmetic oil or emollient.[2] Generally, it exhibits better solubility in polar oils and esters. The following table summarizes the quantitative solubility of this compound in various cosmetic oils at 25°C.

| Cosmetic Oil / Emollient (INCI Name) | Trade Name (Example) | Solubility (wt. %) at 25°C |

| Dibutyl Adipate | Cetiol® B | 16.0 |

| Ethylhexyl Methoxycinnamate | Uvinul® MC 80 | 14.0 |

| Cocoglycerides | Myritol® 331 | 12.0 |

| C12-15 Alkyl Benzoate | - | 4.4 |

| Octocrylene | Uvinul® N 539 T | 4.2 |

| Isopropyl Palmitate | Isopropyl Palmitate | 3.4 |

| Ethanol (99.8%) | - | 1.3 (at 21°C) |

Data sourced from BASF Uvinul® T 150 technical information.

Additional research has explored the solubility of this compound in other emollients, highlighting the positive influence of certain structural features, such as aromatic groups and hydroxyl groups, on its solubility. For instance, one study demonstrated the exceptional solubilizing capacity of Ethylhexyl Hydroxystearate for this compound.[3]

Experimental Protocols for Solubility Determination

A robust and reproducible methodology is crucial for accurately determining the solubility of crystalline UV filters like this compound. The following protocol is a synthesis of established methods for assessing the equilibrium solubility in cosmetic emollients.

Materials and Equipment

-

Materials:

-

This compound powder

-

A selection of cosmetic oils/emollients

-

Analytical grade solvent for dilution (e.g., Ethanol, Acetonitrile)

-

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature incubator or water bath (set to 25°C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Experimental Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh a known amount of the cosmetic oil into a vial.

-

Add an excess amount of this compound powder to the oil to create a supersaturated slurry. The presence of undissolved crystals is essential to ensure equilibrium is reached from a state of supersaturation.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on a magnetic stirrer in a constant temperature environment (25°C).

-

Stir the slurries at a constant, moderate speed for a sufficient duration to reach equilibrium. A period of 72 hours is generally recommended to ensure complete equilibration.

-

-

Sample Separation:

-

After the equilibration period, remove the vials and allow the undissolved crystals to settle.

-

To separate the saturated supernatant from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Extraction and Dilution:

-

Carefully extract a precise volume of the clear supernatant using a pipette.

-

Accurately weigh the extracted aliquot.

-

Dilute the aliquot with a suitable analytical solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV/Vis spectrophotometry method to determine the concentration of this compound.

-

A pre-established calibration curve of this compound in the same solvent system is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility in weight percent (wt. %) using the following formula:

Solubility (wt. %) = (Concentration of this compound in diluted sample × Dilution factor × Volume of diluted sample) / (Weight of the extracted aliquot) × 100

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound in cosmetic oils.

Caption: Experimental workflow for determining this compound solubility.

Logical Flow for Incorporating this compound into a Formulation

This diagram outlines the decision-making process and logical steps for successfully incorporating this compound into a cosmetic formulation.

References

The Photochemical Behavior of Triazine-Based UV Absorbers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazine-based ultraviolet (UV) absorbers are a class of highly effective and photostable organic compounds integral to the formulation of modern sunscreens and for the UV stabilization of various materials. Their chemical structure, centered on a 1,3,5-triazine (B166579) ring, provides a robust scaffold for chromophores that efficiently absorb UVA and UVB radiation. This technical guide provides an in-depth exploration of the photochemical behavior of key triazine-based UV absorbers, focusing on their mechanisms of action, photostability, degradation pathways, and the analytical methodologies used for their evaluation.

Core Mechanism of Photoprotection

The primary function of triazine UV absorbers is to dissipate harmful UV radiation as harmless thermal energy. This process is facilitated by their molecular structure, which allows for efficient electronic excitation upon absorption of UV photons, followed by rapid, non-radiative deactivation back to the ground state. This cycle can be repeated numerous times, providing long-lasting photoprotection.[1]

The key steps in the photoprotective mechanism are:

-

UV Absorption: The conjugated π-electron system of the triazine molecule absorbs a UV photon, promoting an electron to a higher energy excited singlet state (S1).

-

Energy Dissipation: The excited molecule rapidly returns to its ground state (S0) through non-radiative pathways, such as internal conversion and vibrational relaxation, releasing the absorbed energy as heat.[1]

-

Molecular Restoration: The molecule returns to its original, stable state, ready to absorb another UV photon.[1]

This efficient energy dissipation pathway minimizes the likelihood of the molecule undergoing photochemical reactions that could lead to its degradation or the formation of harmful photoproducts. For hydroxyphenyl-triazine (HPT) derivatives, this process is often facilitated by an excited-state intramolecular proton transfer (ESIPT) mechanism.

Caption: General photoprotective mechanism of triazine UV absorbers.

Key Triazine-Based UV Absorbers: Photochemical Properties

Several triazine derivatives have gained prominence as UV filters due to their exceptional performance and safety profiles. This section details the properties of some of the most widely used compounds.

Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine - BEMT)

Also known as Tinosorb S, Bemotrizinol is a broad-spectrum UV absorber with excellent photostability.[2][3] It covers both UVA and UVB regions with two absorption peaks at approximately 310 nm and 340-345 nm.[2][4] A key feature of Bemotrizinol is its ability to photostabilize other less stable UV filters, such as avobenzone.[5] Studies have shown that even after exposure to 50 minimal erythemal doses (MEDs), 98.4% of Bemotrizinol remains intact.[2][3]

Ethylhexyl Triazone (EHT)

Marketed as Uvinul T 150, this compound is a highly effective and photostable UVB absorber with a peak absorption at around 314 nm.[] Its large molecular weight limits skin penetration.[5] Ultrafast transient absorption spectroscopy studies have elucidated its photodeactivation mechanism, which involves rapid internal conversion from the initially photoexcited state back to the ground state, enabling multiple absorption and recovery cycles.[7] While generally regarded as photostable, some studies indicate it can photodegrade under certain conditions.[7]

Tris-Biphenyl Triazine (TBPT)

Known as Tinosorb A2B, Tris-Biphenyl Triazine is a highly efficient, photostable, broad-spectrum UV absorber covering the UVB and UVA2 ranges.[8][9] It is particularly effective in the 320-340 nm range, a region where many other filters show reduced efficacy.[8] Its high molecular weight and insolubility in water lead to its formulation as a dispersion of organic microparticles.[10] Studies have shown that the SPF and UVA-PF of formulations containing Tris-Biphenyl Triazine do not vary significantly after 2 hours of irradiation in a solar simulator.[8]

Quantitative Photochemical Data

The following table summarizes key quantitative data for prominent triazine-based UV absorbers. It is important to note that a direct comparison of photodegradation quantum yields and rate constants is challenging due to variations in experimental conditions across different studies.

| UV Absorber (Common Name) | INCI Name | Molar Mass ( g/mol ) | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Photostability |

| Bemotrizinol (Tinosorb S) | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | 627.8 | 310, 343 | 46,800 (at 310 nm), 51,900 (at 343 nm) in ethanol[11] | High (>98% recovery after 50 MEDs)[2][3] |

| This compound (Uvinul T 150) | This compound | 823.1 | ~314 | Not consistently reported | High, but can photodegrade under certain conditions[7] |

| Tris-Biphenyl Triazine (Tinosorb A2B) | Tris-Biphenyl Triazine | 537.7 | 310 | 57,000 in ethanol[12] | High (no significant change in SPF and UVA-PF after 2h irradiation)[8] |

| Iscotrizinol (Uvasorb HEB) | Diethylhexyl Butamido Triazone | 766.1 | ~310 | Not consistently reported | High[13] |

Experimental Protocols

The evaluation of the photochemical behavior of triazine UV absorbers involves a range of specialized experimental techniques.

Photostability Testing

A standardized approach for assessing the photostability of UV filters is crucial for regulatory approval and product development. The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for such testing.

Objective: To determine the intrinsic photostability of a triazine UV absorber and its behavior in a formulated product under standardized light exposure.

Methodology:

-

Sample Preparation: The triazine UV absorber is tested as a pure substance and in its final formulation. Samples are placed in chemically inert, transparent containers. A "dark control" sample, protected from light (e.g., wrapped in aluminum foil), is stored under the same temperature and humidity conditions to serve as a baseline.

-

Light Source: A light source designed to produce an output similar to the D65/ID65 emission standard is used. This can be an artificial daylight fluorescent lamp combined with a UV lamp, or a xenon or metal halide lamp. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.

-

Exposure: Samples are exposed to the light source in a photostability chamber that controls temperature and humidity.

-

Analysis: At specified time points, the concentration of the triazine UV absorber in both the exposed and dark control samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC). The formation of photodegradation products is also monitored.

-

Evaluation: The percentage of degradation is calculated by comparing the concentration of the UV absorber in the exposed sample to that in the dark control.

References

- 1. Tris-biphenyl triazine, a new ultraviolet filter studied in terms of photoprotective efficacy. | Semantic Scholar [semanticscholar.org]

- 2. Bemotrizinol - Wikipedia [en.wikipedia.org]

- 3. This compound sunscreen and its disinfection byproducts obtained after chlorine treatment: Ecofriendliness or ecotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tris-biphenyl triazine, a new ultraviolet filter studied in terms of photoprotective efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tris-biphenyl triazine - Wikipedia [en.wikipedia.org]

- 10. Spectra and photorelaxation of tris-biphenyl-triazine-type UV absorbers: from monomers to nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Ethylhexyl Triazone (CAS No. 88122-99-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhexyl Triazone, with the CAS registry number 88122-99-0, is a highly effective and photostable organic ultraviolet (UV) B filter.[1][2] Its large molecular weight and oil-soluble nature make it a preferred ingredient in a wide array of sun care and cosmetic formulations designed to protect the skin from the deleterious effects of solar radiation.[1][3][4] This technical guide provides an in-depth overview of the core physicochemical properties, safety profile, and analytical methodologies pertaining to this compound. Detailed experimental protocols for key characterization and safety assessment studies are presented, alongside visualizations of its mechanism of action and analytical workflows to support research and development activities.

Physicochemical Properties

This compound is a white to light yellow powder, characterized by its high lipophilicity and excellent photostability.[1][5] These attributes are crucial for its function in cosmetic formulations, ensuring long-lasting and effective UV protection.[2]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 88122-99-0 | [1] |

| EINECS Number | 402-070-1 | [6][7][8] |

| INCI Name | This compound | [8] |

| Synonyms | Octyl triazone, Uvinul T 150 | [3][4] |

| Molecular Formula | C₄₈H₆₆N₆O₆ | [1][3][9] |

| Molecular Weight | 823.07 g/mol | [6][9][10] |

| Appearance | White or light yellow powder | [5] |

| Melting Point | 128-132 °C | [5][6] |

| Boiling Point | 869.5 ± 75.0 °C (Predicted) | [9][10] |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [9][10] |

| Water Solubility | Insoluble (5-7 μg/L at 25°C) | [5][9][10] |

| UV Absorption (λmax) | ~314 nm (in ethanol/methanol) | [1][9][10] |

Table 2: Solubility of this compound in Cosmetic Solvents

| Solvent | Solubility (% w/w at 20°C) | Reference |

| Isopropyl C12-15 Pareth-9 Carboxylate | 26.0 | [6] |

| Ethylhexyl Methoxycinnamate | 13.0-14.0 | [6] |

| Cocoglycerides | 9.0-10.0 | [6] |

| DMSO | 30 mg/mL | [10][11] |

Mechanism of Action: UV-B Absorption

As a chemical sunscreen agent, this compound functions by absorbing high-energy UV-B radiation and converting it into a less harmful, lower-energy form, primarily heat.[12] This process involves the excitation of electrons within the molecule to higher energy states upon photon absorption. The triazine core of the molecule is fundamental to this UV-absorbing capability.[1] The absorbed energy is then rapidly dissipated through non-radiative pathways, such as internal conversion and vibrational relaxation, returning the molecule to its ground state without undergoing significant degradation.[7][12][13] This efficient energy dissipation contributes to its high photostability.

Caption: Photophysical mechanism of UV-B absorption by this compound.

Experimental Protocols

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the principles outlined in the European Standard EN 16344:2013 for the analysis of UV filters in cosmetic products.[14][15][16][17][18]

Objective: To quantify the concentration of this compound in a cosmetic formulation.

Principle: Reversed-phase HPLC with UV detection is used for the separation and quantification of this compound.[15][18]

Materials:

-

HPLC system with a UV/DAD detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound reference standard

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Tetrahydrofuran (THF, for extraction)

-

Sample cosmetic product

Procedure:

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in THF to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: Accurately weigh a known amount of the cosmetic product into a volumetric flask. Add THF to dissolve the sample and extract the this compound. Use sonication if necessary to ensure complete dissolution. Dilute to the mark with THF and mix thoroughly. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions:

-

Mobile Phase: Methanol/Water gradient (e.g., starting with 80:20 v/v and increasing the methanol proportion).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 314 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample solution.

-

Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration in the sample using the calibration curve.

Caption: Workflow for the quantification of this compound by HPLC.

Safety Assessment Protocols

The following protocols are based on the OECD Guidelines for the Testing of Chemicals.

Objective: To determine the acute oral toxicity (LD50) of this compound.

Principle: The substance is administered orally by gavage in graduated doses to several groups of experimental animals, one dose per group. Observations of effects and mortality are made.[10]

Procedure:

-

Animal Selection: Use healthy, young adult rats (preferred species), all of the same sex (females should be nulliparous and non-pregnant).[10]

-

Housing: House animals in a controlled environment (22 ± 3°C, 30-70% humidity, 12h light/dark cycle).[10]

-

Preparation: Fast animals overnight before dosing.[10]

-

Dose Administration: Administer the test substance in a single dose by gavage. Use at least 5 rodents per dose level.[10]

-

Observation: Observe animals for at least 14 days.[10] Record signs of toxicity, time of onset, duration, and mortality.[10]

-

Pathology: Conduct a gross necropsy of all animals at the end of the study.[10]

Objective: To determine the adverse effects of a single dermal application of this compound.

Principle: The test substance is applied to the skin of experimental animals in a single dose. Effects and mortality are observed.[3][9][19][20]

Procedure:

-

Animal Selection: Use healthy young adult rats, rabbits, or guinea pigs.[9]

-

Preparation: The day before the test, remove fur from the dorsal area of the trunk of the test animals (at least 10% of the body surface area).[3][9]

-

Dose Application: Apply the test substance uniformly over the prepared area. Cover the application site with a porous gauze dressing and non-irritating tape. The exposure period is 24 hours.[19]

-

Dose Level: Use at least 5 animals per dose group. A limit test may be performed at 2000 mg/kg body weight.[19]

-

Observation: Observe animals for at least 14 days, recording any signs of toxicity, skin irritation, and mortality.[3][19]

Objective: To assess the potential for this compound to penetrate the skin.

Principle: The test substance is applied to the surface of an excised skin sample mounted in a diffusion cell, which separates a donor and a receptor chamber. The amount of substance that permeates the skin into the receptor fluid is measured over time.[4][21][22][23]

Procedure:

-

Skin Preparation: Use viable human or animal skin. Mount the skin sample in a Franz diffusion cell with the stratum corneum facing the donor chamber.[4][21]

-

Cell Setup: Maintain the skin surface temperature at 32 ± 1°C. The receptor fluid (e.g., phosphate-buffered saline) should be stirred continuously.[21]

-

Dose Application: Apply the test substance (in a relevant formulation) to the skin surface in the donor chamber. The application should mimic typical exposure conditions.[22]

-

Sampling: Collect samples from the receptor fluid at predetermined time points over a 24-hour period.[22]

-

Analysis: Analyze the receptor fluid samples using a validated analytical method (e.g., HPLC) to quantify the amount of permeated this compound.

-

Mass Balance: At the end of the experiment, determine the distribution of the substance in the different compartments (skin surface wash, epidermis, dermis, and receptor fluid) to perform a mass balance analysis.[21]

Safety and Regulatory Information

This compound has a favorable safety profile, largely attributed to its high molecular weight, which limits skin penetration.[24]

Table 3: Toxicological Data for this compound

| Test | Species | Route | Result | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 5000 mg/kg | [24] |

| Acute Dermal Toxicity (LD50) | Rabbit/Rat | Dermal | > 2000 mg/kg | [24] |

| Skin Irritation | Rabbit | Dermal | Non-irritant | [24] |

| Eye Irritation | Rabbit | Ocular | Non-irritant | [24] |

| Skin Sensitization | Guinea Pig | Dermal | Non-sensitizing | [24] |

| Skin Penetration | In vitro | Dermal | Minimal | [24] |

Regulatory Status: this compound is approved for use as a UV filter in cosmetic products in the European Union at a maximum concentration of 5%.[3][13]

Conclusion

This compound (CAS 88122-99-0) is a robust and highly effective UV-B filter with a well-documented safety profile. Its excellent photostability and oil solubility make it a versatile ingredient for high-SPF sun care formulations.[1][7] The standardized analytical and safety testing protocols detailed in this guide provide a framework for researchers and formulators to effectively characterize and utilize this important cosmetic ingredient in the development of safe and efficacious sun protection products.

Caption: Logical relationships between properties and applications of this compound.

References

- 1. cosmetics.specialchem.com [cosmetics.specialchem.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 4. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]